2-(1,4-diazepan-1-yl)-N-(prop-2-yn-1-yl)acetamide dihydrochloride
Overview
Description
2-(1,4-Diazepan-1-yl)-N-(prop-2-yn-1-yl)acetamide dihydrochloride (DPA) is a synthetic compound belonging to the class of diazepines. It is an amide of the diazepine ring and a prop-2-ynyl acetamide. It is a white crystalline solid that is soluble in water and has a melting point of 174-176°C. DPA has been used in a number of applications, including as an intermediate in the synthesis of pharmaceuticals, as a chemical reagent in laboratory experiments, and as a tool to study biochemical and physiological effects.
Scientific Research Applications
Synthesis and Positive Inotropic Evaluation
Researchers have explored the synthesis of various diazepane derivatives, including compounds similar to 2-(1,4-diazepan-1-yl)-N-(prop-2-yn-1-yl)acetamide dihydrochloride, for potential inotropic effects. These compounds have been evaluated for their ability to increase stroke volume in isolated rabbit-heart preparations, with some showing favorable activity compared to standard drugs like Milrinone. This suggests potential applications in treating conditions requiring enhanced cardiac contractility (Li et al., 2008); (Ye et al., 2011).
Transformation to Functionalized Piperazines and 1,4-Diazepanes
Chiral piperazine and 1,4-diazepane annulated β-lactams, closely related to the target compound, have been prepared and transformed into novel functionalized derivatives. These transformations highlight the versatile nature of diazepane-based structures in creating new chemical entities with potential pharmacological activities (Dekeukeleire et al., 2012).
Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1
Diazepane-acetamide derivatives have been identified as novel inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in metabolic syndrome, making these derivatives potentially significant for treating metabolic disorders. Their unique structure offers ample scope for modifications to optimize compound properties for therapeutic applications (Odermatt, 2009).
Quantitative Structure-Activity Relationship Analysis
The compound's structure has been used in quantitative structure-activity relationship (QSAR) analyses. Such studies help in understanding the relationships between chemical structures and biological activity, which is vital for designing new drugs with improved efficacy and safety profiles (Brzezińska et al., 2003).
Novel Derivatives for Antimicrobial and Antioxidant Properties
The diazepane framework has been utilized to synthesize new derivatives with potent antimicrobial and antioxidant properties. This indicates the potential of this compound and related compounds in developing new antimicrobial and antioxidant agents (Bhat et al., 2014).
properties
IUPAC Name |
2-(1,4-diazepan-1-yl)-N-prop-2-ynylacetamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O.2ClH/c1-2-4-12-10(14)9-13-7-3-5-11-6-8-13;;/h1,11H,3-9H2,(H,12,14);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLIKMLXYQXPGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)CN1CCCNCC1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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